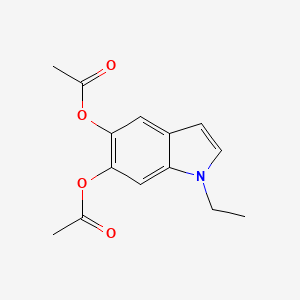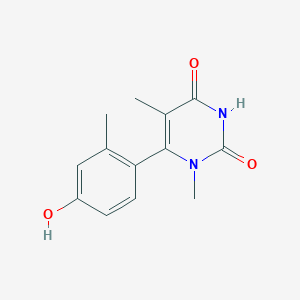
1-Ethyl-1H-indole-5,6-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1H-indole-5,6-diyl diacetate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features an indole core substituted with an ethyl group at the nitrogen atom and two acetate groups at the 5 and 6 positions of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of 1-ethylindole. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available indole. The steps include:
- N-alkylation of indole to introduce the ethyl group.
- Selective acetylation at the 5 and 6 positions using acetic anhydride and a suitable catalyst.
- Purification of the final product through recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions: 1-Ethyl-1H-indole-5,6-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
1-Ethyl-1H-indole-5,6-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Methyl-1H-indole-5,6-diyl diacetate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-5,6-diyl diacetate: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-1H-indole-5,6-diyl diacetate: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-indole-5,6-diyl diacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and two acetate groups provides distinct properties compared to other indole derivatives, making it valuable for various research and industrial applications.
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
(6-acetyloxy-1-ethylindol-5-yl) acetate |
InChI |
InChI=1S/C14H15NO4/c1-4-15-6-5-11-7-13(18-9(2)16)14(8-12(11)15)19-10(3)17/h5-8H,4H2,1-3H3 |
InChI 键 |
OBXGWLYMDQURQT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)



![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)

![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)
